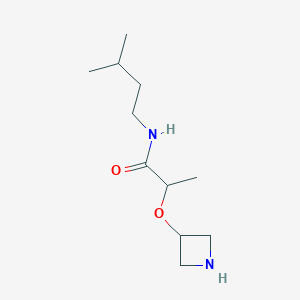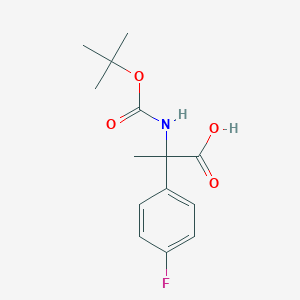
3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and a tetrahydrofuran-2-yl ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Tetrahydrofuran-2-yl Ethyl Side Chain: This step involves the alkylation of the pyrazole ring with a suitable tetrahydrofuran-2-yl ethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the tetrahydrofuran-2-yl ethyl side chain.
1-(2-(Tetrahydrofuran-2-yl)ethyl)-1H-pyrazole: Lacks the dimethyl groups on the pyrazole ring.
Uniqueness
3,5-Dimethyl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-4-amine is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of both dimethyl groups and the tetrahydrofuran-2-yl ethyl side chain can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3O/c1-8-11(12)9(2)14(13-8)6-5-10-4-3-7-15-10/h10H,3-7,12H2,1-2H3 |
Clave InChI |
IALMDLGRUVRHOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCC2CCCO2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)




![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)


![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)




![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
